Gynosaponin I

Description

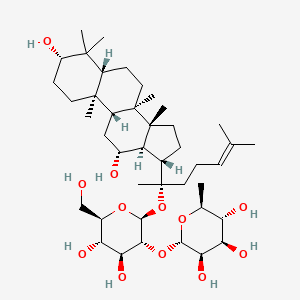

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O12/c1-21(2)11-10-15-42(9,54-37-35(33(49)31(47)25(20-43)52-37)53-36-34(50)32(48)30(46)22(3)51-36)23-12-17-41(8)29(23)24(44)19-27-39(6)16-14-28(45)38(4,5)26(39)13-18-40(27,41)7/h11,22-37,43-50H,10,12-20H2,1-9H3/t22-,23-,24+,25+,26-,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPNOGQPDNCBAB-LJLLDEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CCC(C6(C)C)O)C)C)O)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@](C)(CCC=C(C)C)[C@H]3CC[C@@]4([C@@H]3[C@@H](C[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)O)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gynosaponin I: A Technical Whitepaper on its Discovery, Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gynosaponin I, a triterpenoid saponin, is a constituent of the plant Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine belonging to the Cucurbitaceae family. This plant, often referred to as "Jiaogulan," has a long history of use in traditional medicine, particularly in Southern China. The diverse pharmacological activities attributed to G. pentaphyllum are largely due to its rich content of dammarane-type saponins, collectively known as gypenosides. This document provides a comprehensive overview of the discovery, natural source, and biological activities of this compound and related gypenosides, with a focus on their potential in therapeutic applications. Detailed experimental protocols for the isolation and analysis of these compounds are presented, alongside a summary of their effects on key cellular signaling pathways.

Discovery and Source

Discovery

Natural Source

The primary and exclusive natural source of this compound is the plant Gynostemma pentaphyllum[1]. This plant is widely distributed in Southern China, Japan, Korea, and other parts of Southeast Asia. The saponins are found in various parts of the plant, including the leaves and stems. The concentration and specific profile of gypenosides can vary depending on factors such as the geographical origin, cultivation conditions, and harvesting time of the plant material.

Biological Activities and Therapeutic Potential

Gypenosides, the family of compounds to which this compound belongs, have demonstrated a wide array of biological activities, positioning them as promising candidates for drug development. These activities include anti-cancer, anti-inflammatory, and metabolic regulatory effects.

Anti-Cancer Activity

Gypenosides have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The anti-tumor effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Gypenosides Against Various Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Gypenosides (mixture) | Bladder Cancer (T24) | Concentration-dependent inhibition | [2] |

| Gypenosides (mixture) | Bladder Cancer (5637) | Concentration-dependent inhibition | [2] |

| Gypenosides VN1-VN7 | Lung Cancer (A549) | 19.6 ± 1.1 to 43.1 ± 1.0 µM | [3] |

| Gypenosides VN1-VN7 | Colon Cancer (HT-29) | 19.6 ± 1.1 to 43.1 ± 1.0 µM | [3] |

| Gypenosides VN1-VN7 | Breast Cancer (MCF-7) | 19.6 ± 1.1 to 43.1 ± 1.0 µM | [3] |

| Gypenosides VN1-VN7 | Ovary Cancer (SK-OV-3) | 19.6 ± 1.1 to 43.1 ± 1.0 µM | [3] |

| Gypenosides VN1, VN5, VN6 | Acute Promyelocytic Leukemia (HL-60) | 62.8 ± 1.9 to 82.4 ± 3.2 nM | [3] |

| Gynosaponin TN-1 | Hepatoma (unspecified) | Cytotoxic effects observed | [4] |

Note: Specific IC50 values for this compound are not available in the reviewed literature. The data presented is for mixtures of gypenosides or other specific gypenoside compounds.

Modulation of Signaling Pathways

The therapeutic effects of gypenosides are linked to their ability to modulate key cellular signaling pathways.

Gypenosides have been shown to induce apoptosis in cancer cells by inhibiting the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[2][5] This pathway is a critical regulator of cell survival, proliferation, and growth.

Caption: this compound's proposed inhibition of the PI3K/AKT/mTOR pathway, leading to apoptosis.

Saponins from G. pentaphyllum have been found to activate the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway.[6] This pathway is involved in a multitude of cellular processes, including the regulation of gene expression and metabolism.

Caption: Activation of the cAMP/PKA signaling pathway by this compound.

The Wnt/β-catenin signaling pathway, which plays a crucial role in cell fate determination and development, is also modulated by G. pentaphyllum saponins.[6][7] Dysregulation of this pathway is often implicated in cancer.

Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.

Experimental Protocols

The following sections outline general methodologies for the extraction, isolation, and analysis of gypenosides from G. pentaphyllum. It is important to note that specific optimization of these protocols may be required for the targeted isolation of this compound.

General Extraction and Isolation of Gypenosides

This protocol provides a general framework for the extraction and fractionation of gypenosides.

Caption: General workflow for the extraction and isolation of gypenosides.

Methodology:

-

Extraction: The dried and powdered aerial parts of G. pentaphyllum are extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and then partitioned successively with n-butanol. The saponins will preferentially partition into the n-butanol layer.

-

Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or octadecylsilane (ODS) silica gel. Elution is performed with a gradient of solvents, such as chloroform-methanol-water or methanol-water, to separate the gypenosides based on their polarity.

-

Purification: Fractions containing the saponins of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield individual gypenosides, including this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, which is essential for studying the effects of this compound on signaling pathways.

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

Conclusion and Future Directions

This compound, as a member of the gypenoside family from Gynostemma pentaphyllum, represents a promising natural product with potential for therapeutic development, particularly in the field of oncology. The broader class of gypenosides has demonstrated significant biological activities, including the ability to induce cancer cell death and modulate critical cellular signaling pathways.

However, a significant gap exists in the scientific literature concerning the specific biological activities and mechanistic studies of this compound as an individual compound. Future research should focus on the following areas:

-

Definitive Isolation and Structural Elucidation: A comprehensive study detailing the initial isolation and complete structural characterization of this compound is needed.

-

Specific Bioactivity Screening: The cytotoxic effects of purified this compound should be systematically evaluated against a broad panel of cancer cell lines to determine its specific IC50 values and therapeutic potential.

-

Mechanistic Studies: In-depth investigations are required to elucidate the precise molecular mechanisms by which this compound exerts its effects on signaling pathways such as PI3K/AKT/mTOR, cAMP/PKA, and Wnt/β-catenin.

-

In Vivo Studies: Preclinical in vivo studies using animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

A more focused research effort on this compound will be crucial to unlock its full therapeutic potential and advance its development as a novel drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gynostemma pentaphyllum saponins induce melanogenesis and activate cAMP/PKA and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Structural Elucidation of Gynosaponin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Gynosaponin I, a representative dammarane-type saponin from Gynostemma pentaphyllum. The elucidation of such complex natural products is a multifaceted process that relies on the synergistic application of modern spectroscopic techniques and classical chemical methods.

Introduction

Gynostemma pentaphyllum, a perennial vine of the family Cucurbitaceae, is a traditional Chinese medicine known to possess a wide array of pharmacological benefits, including antioxidant and antitumor activities.[1][2] These therapeutic effects are largely attributed to a diverse group of triterpenoid saponins, often referred to as gypenosides. Structurally, these saponins consist of a hydrophobic aglycone (sapogenin) and one or more hydrophilic sugar chains.[3][4][5] The intricate nature of these molecules, with numerous stereocenters and glycosidic linkages, presents a significant challenge for structural determination.[3][5] This guide will walk through the systematic approach to piecing together the molecular architecture of a representative saponin, this compound.

Isolation and Purification

The initial step in the structure elucidation of this compound involves its extraction and purification from the plant material.

Experimental Protocol:

-

Extraction: Dried and powdered aerial parts of Gynostemma pentaphyllum are extracted with methanol.[1][2]

-

Preliminary Fractionation: The crude methanol extract is then subjected to purification using a C18 solid-phase extraction (SPE) cartridge. Non-saponin components, such as flavonoids, can be eluted with a lower concentration of methanol (e.g., 50%), while the saponin-rich fraction is eluted with 100% methanol.[1][2]

-

Chromatographic Separation: The saponin fraction is further purified by a combination of chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure this compound.[6][7][8]

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining preliminary structural information about saponins.[4][5] High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.

Experimental Protocol:

-

LC-MS/MS: The purified this compound is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). An electrospray ionization (ESI) source is commonly used for the analysis of saponins.[1][2][9] The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. Collision-induced dissociation (CID) is then used to fragment the molecule, providing information about the sequence of sugar units and the structure of the aglycone.[9]

Data Presentation:

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Deduced Formula | Description |

| [M+Na]⁺ | 969.5240 | C₄₈H₈₂O₁₈Na | Sodium adduct of the molecular ion |

| [M-H]⁻ | 945.5454 | C₄₈H₈₁O₁₈ | Deprotonated molecular ion |

| Fragment 1 (m/z) | 783.4878 | C₄₂H₇₁O₁₃ | Loss of a terminal glucose unit (162 Da) |

| Fragment 2 (m/z) | 621.4292 | C₃₆H₆₁O₈ | Loss of two glucose units (324 Da) |

| Aglycone Fragment | 459.3828 | C₃₀H₅₁O₃ | Protopanaxadiol-type aglycone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most crucial technique for the complete structural elucidation of saponins, providing detailed information about the carbon skeleton and the stereochemistry of the molecule.[10][11][12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed.

Experimental Protocol:

-

Sample Preparation: A sample of pure this compound is dissolved in a suitable deuterated solvent, typically pyridine-d₅, which is excellent for resolving the signals of sugar protons.

-

Data Acquisition: 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[6][13]

Data Presentation:

Table 2: ¹³C NMR (150 MHz, Pyridine-d₅) Data for the Aglycone of this compound

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| 1 | 39.1 | 16 | 26.7 |

| 2 | 28.1 | 17 | 54.8 |

| 3 | 88.9 | 18 | 16.2 |

| 4 | 39.8 | 19 | 17.1 |

| 5 | 56.4 | 20 | 72.5 |

| 6 | 18.7 | 21 | 22.8 |

| 7 | 35.1 | 22 | 36.2 |

| 8 | 40.1 | 23 | 23.1 |

| 9 | 50.2 | 24 | 125.8 |

| 10 | 37.2 | 25 | 131.0 |

| 11 | 31.8 | 26 | 25.8 |

| 12 | 70.9 | 27 | 17.8 |

| 13 | 49.5 | 28 | 28.2 |

| 14 | 51.6 | 29 | 16.5 |

| 15 | 31.2 | 30 | 16.9 |

Table 3: ¹H NMR (600 MHz, Pyridine-d₅) and HMBC Correlations for the Sugar Moieties of this compound

| Proton | Chemical Shift (δ) | Key HMBC Correlations to Aglycone |

| Glc-H-1' | 4.98 (d, 7.8 Hz) | C-3 |

| Glc-H-1'' | 5.12 (d, 7.8 Hz) | C-20 |

Glc: β-D-glucopyranosyl

Chemical Degradation

Chemical degradation, typically through acid hydrolysis, is used to break the glycosidic bonds and identify the constituent monosaccharides.

Experimental Protocol:

-

Acid Hydrolysis: this compound is heated in the presence of a dilute acid (e.g., 2M HCl) to cleave the sugar chains from the aglycone.[6]

-

Extraction: The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate) to separate the aglycone from the water-soluble sugars.[6]

-

Sugar Analysis: The aqueous layer containing the monosaccharides is neutralized and the sugars are identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization.[6][14]

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

References

- 1. Determination of flavonoids and saponins in Gynostemma pentaphyllum (Thunb.) Makino by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry analysis of saponins - Service / FS - Synthèse et Spectrométrie de Masse Organiques [web.umons.ac.be]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Complete 1H- and 13C NMR assignments of saponins from roots of Gypsophila trichotoma Wend - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Isolation and structural elucidation of the major genuine soybean saponin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]

Gynosaponin I: A Comprehensive Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gynosaponin I, a triterpenoid saponin primarily isolated from Gynostemma pentaphyllum, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the dammarane-type saponin family, its complex chemical structure underpins a range of biological activities. This technical guide provides an in-depth exploration of the chemical properties of this compound, including its structure, solubility, and stability, alongside detailed experimental protocols for its analysis. Furthermore, this document elucidates its known interactions with key cellular signaling pathways, offering valuable insights for researchers in drug discovery and development.

Chemical Properties of this compound

This compound is characterized by a tetracyclic triterpene aglycone core glycosidically linked to sugar moieties. A summary of its key chemical identifiers and properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₇H₈₀O₁₇ | --INVALID-LINK-- |

| Molecular Weight | 917.1 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | --INVALID-LINK-- |

| CAS Number | 1207861-69-5 | --INVALID-LINK-- |

| Class | Triterpenoid Saponin | --INVALID-LINK-- |

Solubility Profile

Table of Expected Solubility

| Solvent | Expected Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Freely soluble |

Stability and Degradation

The stability of this compound is influenced by factors such as pH and temperature. Saponins, in general, are susceptible to hydrolysis of their glycosidic bonds under acidic or basic conditions, and thermal degradation can also occur.

Expected Stability Profile:

-

pH: More stable in neutral to slightly acidic conditions. Hydrolysis of glycosidic linkages is accelerated at extreme pH values.

-

Temperature: Degradation is expected to follow first-order kinetics and can be modeled using the Arrhenius equation. Elevated temperatures will increase the rate of degradation.

Reactivity

The reactivity of this compound is dictated by its functional groups, which include hydroxyl groups, ether linkages (glycosidic bonds), and a carbon-carbon double bond in the side chain.

-

Hydrolysis: The glycosidic bonds are susceptible to cleavage under acidic or enzymatic conditions, yielding the aglycone and constituent sugars.

-

Oxidation: The double bond and hydroxyl groups may be susceptible to oxidation, although specific studies on this compound are limited.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the chemical and biological analysis of this compound.

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Centrifuge the saturated solutions to pellet the undissolved this compound.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

Solubility Determination Workflow

Stability and Degradation Kinetics Study

This protocol describes a method to assess the stability of this compound under various pH and temperature conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in buffers of different pH values (e.g., pH 4, 7, and 9).

-

Incubation: Aliquot the solutions into sealed vials and incubate them at different constant temperatures (e.g., 40°C, 60°C, and 80°C).

-

Time-Point Sampling: At predetermined time intervals, withdraw samples from each condition.

-

Analysis: Immediately analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each condition.

-

Determine the degradation rate constant (k) from the slope of the linear regression, assuming first-order kinetics.[1][2][3][4]

-

Construct a pH-rate profile by plotting the log of the rate constant (log k) against pH.[2]

-

Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T) to determine the activation energy (Ea) of degradation.[1][4]

-

Stability and Degradation Kinetics Workflow

Biological Activities and Signaling Pathways

This compound, as a component of Gynostemma pentaphyllum extracts, is implicated in various biological activities, including anti-inflammatory and metabolic regulatory effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some saponins have been shown to inhibit this pathway.

Experimental Protocol: NF-κB Nuclear Translocation Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium. Seed the cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a predetermined duration (e.g., 30-60 minutes) to induce NF-κB activation.[5][6]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunofluorescence Staining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in this compound-treated, LPS-stimulated cells compared to LPS-stimulated controls would indicate inhibition of the NF-κB pathway.[5][6]

-

NF-κB Signaling Pathway Inhibition

Modulation of JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, inflammation, and apoptosis.

Experimental Protocol: JNK Phosphorylation Assay in HaCaT Keratinocytes

-

Cell Culture: Culture human keratinocyte (HaCaT) cells in an appropriate medium.

-

Treatment: Treat the cells with various concentrations of this compound for different time points. A positive control, such as anisomycin or UV radiation, should be included to induce JNK phosphorylation.[7]

-

Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting:

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total JNK to normalize for protein loading.

-

-

Analysis: Quantify the band intensities to determine the ratio of p-JNK to total JNK. An increase or decrease in this ratio in this compound-treated cells compared to controls would indicate modulation of the JNK pathway.

JNK Signaling Pathway Modulation

Modulation of AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism.

Experimental Protocol: AMPK Activation Assay in L6 Myotubes

-

Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes.

-

Treatment: Treat the differentiated myotubes with various concentrations of this compound for different durations. A known AMPK activator, such as AICAR, should be used as a positive control.[8][9]

-

Cell Lysis: Lyse the myotubes in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Perform SDS-PAGE and western blotting as described for the JNK assay.

-

Use a primary antibody specific for phosphorylated AMPKα at Threonine 172 (p-AMPKα).

-

Strip and re-probe with an antibody for total AMPKα for normalization.

-

Optionally, probe for the phosphorylation of a downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC), using a phospho-specific antibody (p-ACC).

-

-

Analysis: Determine the ratio of p-AMPKα to total AMPKα. An increase in this ratio would indicate activation of AMPK by this compound.

AMPK Signaling Pathway Activation

Conclusion

This compound presents a compelling profile as a bioactive natural product. This guide has provided a comprehensive overview of its chemical properties and detailed experimental protocols for its further investigation. While there are gaps in the specific quantitative data for this compound, the provided methodologies offer a robust framework for researchers to elucidate its precise characteristics. The exploration of its effects on critical signaling pathways like NF-κB, JNK, and AMPK will be pivotal in understanding its therapeutic potential and advancing its development as a novel pharmacological agent. Further research is warranted to fully characterize this promising compound and unlock its full therapeutic value.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The bidirectional relationship between AMPK pathway activation and myokine secretion in skeletal muscle: How it affects energy metabolism [frontiersin.org]

- 9. The bidirectional relationship between AMPK pathway activation and myokine secretion in skeletal muscle: How it affects energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Triterpenoid Tangle: An In-depth Technical Guide to the Gynosaponin I Biosynthesis Pathway in Gynostemma pentaphyllum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Gynosaponin I, a key bioactive dammarane-type triterpenoid saponin found in the medicinal plant Gynostemma pentaphyllum. This document details the enzymatic steps, the genes encoding these enzymes, quantitative data on gene expression, and detailed experimental protocols for studying this pathway. The information presented is intended to support further research and potential biotechnological applications for the production of this valuable compound.

Introduction to this compound and its Significance

Gynostemma pentaphyllum, also known as Jiaogulan, is a perennial vine belonging to the Cucurbitaceae family. It is renowned in traditional medicine for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These therapeutic effects are largely attributed to a class of triterpenoid saponins called gypenosides. This compound, a dammarane-type saponin, is one of the significant gypenosides, and its biosynthesis is a subject of intense research due to its potential therapeutic applications.[3] Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production.

The biosynthesis of this compound is a complex process that starts from the isoprenoid pathway and involves a series of cyclization, hydroxylation, and glycosylation reactions catalyzed by specific enzymes.[4] This guide will dissect each step of this intricate pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be broadly divided into three main stages:

-

Formation of the Triterpenoid Backbone: This stage involves the synthesis of the precursor 2,3-oxidosqualene from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, followed by its cyclization to form the dammarane skeleton.

-

Hydroxylation of the Aglycone: The dammarane skeleton undergoes specific hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) to form the aglycone of this compound, protopanaxadiol.

-

Glycosylation of the Aglycone: Finally, sugar moieties are attached to the protopanaxadiol backbone by UDP-glycosyltransferases (UGTs) to yield this compound.

The overall pathway is depicted in the following diagram:

Key Enzymes and Genes

The biosynthesis of this compound is orchestrated by a series of enzymes encoded by specific genes. Transcriptome and proteome analyses of G. pentaphyllum have identified numerous candidate genes involved in this pathway.[5][6]

Table 1: Key Enzymes and Corresponding Candidate Genes in this compound Biosynthesis

| Enzyme | Abbreviation | Candidate Genes (from G. pentaphyllum) | Function |

| Farnesyl Pyrophosphate Synthase | FPS | GpFPS | Synthesis of farnesyl pyrophosphate (FPP) |

| Squalene Synthase | SS | GpSS | Dimerization of FPP to form squalene |

| Squalene Epoxidase | SE | GpSE1 | Epoxidation of squalene to 2,3-oxidosqualene |

| Dammarenediol-II Synthase | DS | GpDS | Cyclization of 2,3-oxidosqualene to dammarenediol-II |

| Cytochrome P450 (C12-hydroxylase) | CYP450 | Homologs of CYP716A47 (e.g., Unigene0005406, Unigene0122930 in G. longipes) | Hydroxylation of dammarenediol-II at the C-12 position to form protopanaxadiol.[7][8] |

| UDP-Glycosyltransferase (C3-O-glycosylation) | UGT | UGT73B4, UGT74F2 | Glycosylation of protopanaxadiol at the C-3 hydroxyl group.[9][10] |

| UDP-Glycosyltransferase (C20-O-glycosylation) | UGT | UGT76B1, UGT91A1, UGT91C1 | Glycosylation of the C-20 hydroxyl group.[9][10] |

Quantitative Data on Gene Expression

The expression levels of the genes involved in the this compound biosynthesis pathway vary across different tissues of G. pentaphyllum. Quantitative real-time PCR (qRT-PCR) and RNA-seq data have provided insights into the primary sites of gypenoside synthesis. Generally, the leaves exhibit higher expression of many key biosynthetic genes compared to the roots and stems.[9]

Table 2: Relative Expression Levels of Candidate CYP450 and UGT Genes in Different Tissues of G. pentaphyllum

| Gene | Leaf (Relative Expression) | Stem (Relative Expression) | Root (Relative Expression) |

| CYP77A3 | High | Medium | Low |

| CYP86A7 | High | Medium | Low |

| CYP94A1 | High | Medium | Low |

| CYP86A8 | High | Low | Medium |

| CYP89A2 | High | Low | Medium |

| CYP90A | High | Low | Medium |

| UGT74F2 | High | Medium | Low |

| UGT91C1 | High | Medium | Low |

| UGT73B4 | High | Low | Medium |

Note: This table summarizes general expression trends based on published qRT-PCR data. Actual quantitative values can be found in the cited literature.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthesis pathway.

RNA Extraction and cDNA Synthesis

A standard protocol for total RNA extraction from G. pentaphyllum tissues is crucial for downstream applications like cDNA synthesis and qRT-PCR.

Protocol:

-

Homogenization: Grind 100 mg of fresh G. pentaphyllum tissue to a fine powder in liquid nitrogen. Immediately add 1 mL of TRIzol reagent and vortex thoroughly.[11]

-

Phase Separation: Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.[12]

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 50 µL of RNase-free water.

-

DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers, following the manufacturer's protocol.[5]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of target genes.

Protocol:

-

Reaction Setup: Prepare the qRT-PCR reaction mixture in a total volume of 20 µL containing: 10 µL of 2x SYBR Green Master Mix, 0.5 µM of each forward and reverse primer, 2 µL of diluted cDNA template, and nuclease-free water to make up the final volume.[13][14]

-

Thermal Cycling: Perform the qRT-PCR using a thermal cycler with the following conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[15]

-

Data Analysis: Analyze the results using the 2-ΔΔCt method, with a suitable reference gene (e.g., actin or GAPDH) for normalization.[16]

Heterologous Expression of CYP450s in Yeast

Functional characterization of CYP450 enzymes is often performed by expressing the corresponding genes in a heterologous host like Saccharomyces cerevisiae.

Protocol:

-

Cloning: Amplify the full-length open reading frame (ORF) of the candidate CYP450 gene from G. pentaphyllum cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).[17][18]

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain, such as WAT11, which co-expresses an NADPH-cytochrome P450 reductase.

-

Expression: Grow the transformed yeast in selective medium and induce protein expression by adding galactose.[19]

-

Microsome Isolation: Harvest the yeast cells and isolate the microsomal fraction, which contains the expressed CYP450 enzyme.

-

Enzyme Assay: Perform the enzyme assay by incubating the microsomes with the substrate (dammarenediol-II), NADPH, and an appropriate buffer at 30°C for 1-2 hours.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of protopanaxadiol.[7]

UGT Enzyme Assay

The activity of UGTs can be determined by monitoring the formation of the glycosylated product or the release of UDP.

Protocol (using UDP-Glo™ Glycosyltransferase Assay):

-

Reaction Setup: In a 96-well plate, set up the glycosyltransferase reaction in a total volume of 10 µL containing: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM protopanaxadiol (substrate), 100 µM UDP-glucose (sugar donor), and the purified recombinant UGT enzyme.[20][21]

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

UDP Detection: Add 10 µL of UDP-Glo™ Detection Reagent to each well, mix, and incubate at room temperature for 60 minutes.[22][23]

-

Luminescence Measurement: Measure the luminescence using a plate reader. The amount of UDP produced is proportional to the UGT activity and can be quantified using a UDP standard curve.[24]

Conclusion and Future Perspectives

The biosynthesis pathway of this compound in Gynostemma pentaphyllum is a complex and highly regulated process. While significant progress has been made in identifying the key enzymes and their corresponding genes, further research is needed to fully characterize the specific CYP450s and UGTs responsible for the final steps of its synthesis. The experimental protocols provided in this guide offer a framework for researchers to functionally validate these candidate genes. A complete understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this compound and other valuable gypenosides through metabolic engineering and synthetic biology approaches.

References

- 1. Progress in the Medicinal Value, Bioactive Compounds, and Pharmacological Activities of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Dammarane-Type Saponins from Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes [frontiersin.org]

- 9. Gene excavation and expression analysis of CYP and UGT related to the post modifying stage of gypenoside biosynthesis in Gynostemma pentaphyllum (Thunb.) Makino by comprehensive analysis of RNA and proteome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 12. pages.jh.edu [pages.jh.edu]

- 13. stackscientific.nd.edu [stackscientific.nd.edu]

- 14. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 15. Gynostemma Pentaphyllum Extract Ameliorates High-Fat Diet-Induced Obesity in C57BL/6N Mice by Upregulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cloning, yeast expression, and characterization of the coupling of two distantly related Arabidopsis thaliana NADPH-cytochrome P450 reductases with P450 CYP73A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 23. promega.co.uk [promega.co.uk]

- 24. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

A Technical Guide to the Anticancer Mechanisms of Gynosaponin I

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which Gynosaponin I, a key dammarane-type saponin derived from Gynostemma pentaphyllum, exerts its anticancer effects. The information presented herein is curated for an audience actively engaged in oncology research and the development of novel therapeutic agents.

Core Mechanisms of Action

This compound and the broader family of gypenosides have demonstrated significant potential in cancer therapy by modulating a variety of cellular processes. These compounds inhibit cancer cell proliferation, migration, and invasion while concurrently inducing programmed cell death (apoptosis) and cell cycle arrest.[1][2][3] The primary mechanisms are multifaceted, targeting key signaling pathways that are often dysregulated in cancer.

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway : A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[1] This triggers the release of cytochrome c from the mitochondria into the cytoplasm. Concurrently, this compound modulates the expression of the Bcl-2 family of proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1] The released cytochrome c forms an apoptosome complex, activating caspase-9, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death.[1]

-

Extrinsic Pathway : this compound can also activate the extrinsic pathway by upregulating Fas and Fas Ligand (FasL). This interaction initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8, which subsequently activates caspase-3, converging with the intrinsic pathway to execute apoptosis.[1]

Gynosaponins effectively halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints.[1]

-

G0/G1 Phase Arrest : This is often mediated by the upregulation of tumor suppressor proteins such as p53, p21, and p27. These proteins inhibit the activity of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6, and downregulate cyclins D1 and E. This inhibition prevents the cell from transitioning from the G1 to the S phase.[1]

-

G2/M Phase Arrest : In some cancer cell lines, saponins have been shown to induce arrest at the G2/M phase by downregulating the expression of cyclin B1 and Cdk1, key proteins required for entry into mitosis.[4]

Gynosaponins have been shown to suppress the invasion and migration of cancer cells. This is achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial enzymes for the degradation of the extracellular matrix—a key step in metastasis.[1] This inhibition is linked to the modulation of signaling pathways like MAPK/ERK and PI3K/AKT.

Modulation of Core Signaling Pathways

The anticancer effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.

-

PI3K/AKT/mTOR Pathway : This pathway is a central regulator of cell growth, survival, and proliferation and is frequently hyperactivated in cancer. Gynosaponins inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, leading to decreased cell proliferation and the induction of apoptosis.[5]

-

MAPK/ERK Pathway : Also known as the Ras-Raf-MEK-ERK pathway, it regulates processes like cell proliferation, differentiation, and migration. Gynosaponins can downregulate components of this pathway, such as SOS and RAS, which in turn inhibits the phosphorylation of ERK1/2. This suppression contributes to the inhibition of cell invasion and metastasis.[1]

-

NF-κB Pathway : this compound can suppress the NF-κB pathway, which plays a pivotal role in inflammation, cell survival, and anti-apoptotic gene expression. By inhibiting this pathway, this compound reduces the expression of pro-survival genes and sensitizes cancer cells to apoptosis.[1]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of gypenosides and other related saponins on various cancer cell lines. It is important to note that data specifically for this compound is limited, and many studies report on the effects of a mixture of gypenosides (Gyp) or other saponin-rich fractions.

Table 1: IC50 Values of Gypenosides and Other Saponins in Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | IC50 Value | Incubation Time | Reference |

| Gypenosides (Gyp) | Human Colon Cancer (Colo 205) | 113.5 µg/mL | Not Specified | |

| GSSRF¹ | Breast Cancer (MCF-7) | 63.77 ± 0.23 µg/mL | 24 h | [6] |

| GSSRF¹ | Breast Cancer (MDA-MB-468) | 103.14 ± 1.05 µg/mL | 24 h | [6] |

| Ardipusilloside I | Glioma (U373) | 11.70 ± 0.61 µg/mL | Not Specified | [4] |

| Ardipusilloside I | Glioma (T98G) | 9.09 ± 0.22 µg/mL | Not Specified | [4] |

| Saponin 1² | Glioma (U251MG & U87MG) | 7.44 µg/mL | Not Specified | [4] |

| Saponin 1² | Brain Tumor (U-87 MG) | 3.46 µM | Not Specified | [4] |

| Saponin 2² | Brain Tumor (U-87 MG) | 2.10 µM | Not Specified | [4] |

| Quinoa Saponins | Colorectal Cancer (HT-29) | 40 µg/mL (Dose Tested) | 48 h | [7] |

¹ GSSRF: Gymnema sylvestre Saponin Rich Fraction ² Saponin 1 and 2 isolated from Vernonia kotschyana

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Caption: this compound induces G0/G1 and G2/M phase cell cycle arrest.

Caption: this compound inhibits PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

Caption: Workflow for evaluating the anticancer effects of this compound.

Detailed Experimental Protocols

The following sections provide generalized, detailed protocols for the key in vitro assays used to elucidate the mechanism of action of this compound.

This protocol measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

-

Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading : Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis : Calculate the percentage of cell viability relative to the control group and determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[10]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Grow cells in 6-well plates and treat with this compound at various concentrations (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting : Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[11]

-

Washing : Wash the cell pellet twice with cold PBS.[11]

-

Resuspension : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[12]

-

Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[13]

This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle.

-

Cell Preparation : Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvesting : Harvest approximately 1-2 x 10⁶ cells by trypsinization, then wash with cold PBS.

-

Fixation : Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[14][15]

-

Washing : Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with cold PBS.

-

Staining : Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14][16]

-

Incubation : Incubate the cells for 30 minutes at room temperature in the dark.[14]

-

Flow Cytometry Analysis : Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using appropriate software.[16]

This technique is used to detect and quantify specific proteins involved in the pathways modulated by this compound.

-

Protein Extraction : After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17][18]

-

Protein Quantification : Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).[18]

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p21, p-AKT) overnight at 4°C with gentle agitation.[17]

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[18] The band intensity can be quantified using densitometry software.

Conclusion

This compound presents a compelling profile as a potential anticancer agent, operating through a sophisticated network of molecular mechanisms. Its ability to simultaneously induce apoptosis, trigger cell cycle arrest, and inhibit key pro-survival signaling pathways like PI3K/AKT/mTOR and MAPK/ERK highlights its pleiotropic effects on cancer cells. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this compound in oncology. Further preclinical and clinical studies are warranted to establish a definitive dose and application for various cancer types.[1]

References

- 1. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. greenpharmacy.info [greenpharmacy.info]

- 4. Frontiers | Anticancer potential of natural bioactive compounds saponins in glioblastoma multiforme [frontiersin.org]

- 5. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 6. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. scispace.com [scispace.com]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 18. origene.com [origene.com]

- 19. Western Blot Protocol | Proteintech Group [ptglab.com]

The Multifaceted Biological Activities of Dammarane-Type Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dammarane-type saponins, a class of tetracyclic triterpenoid glycosides, are predominantly found in medicinal plants such as Panax ginseng (ginseng) and Gynostemma pentaphyllum. These compounds have garnered significant scientific interest due to their diverse and potent pharmacological effects. This technical guide provides an in-depth overview of the core biological activities of dammarane-type saponins, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anticancer Activity

Dammarane-type saponins exhibit pleiotropic anticancer effects, targeting multiple cellular pathways involved in tumor growth, proliferation, and survival. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Mechanisms of Action:

-

Apoptosis Induction: Dammarane saponins can trigger programmed cell death in cancer cells through both caspase-dependent and independent pathways. They have been shown to activate initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7).[1] In some cancer cell lines, they can directly activate executioner caspases, leading to rapid apoptosis.[1]

-

Cell Cycle Arrest: At lower concentrations, these saponins can arrest the cell cycle at the G1/S or G2/M phase, thereby inhibiting cancer cell proliferation.[1]

-

Inhibition of Angiogenesis: Certain dammarane saponins, such as ginsenoside Rg3 and Rb2, have been found to inhibit the formation of new blood vessels (angiogenesis) in tumor models, which is crucial for tumor growth and metastasis.[2]

-

Reversal of Multidrug Resistance: Some dammarane sapogenins act as P-glycoprotein (P-gp) blockers, reversing multidrug resistance in cancer cells and potentially enhancing the efficacy of conventional chemotherapy agents.[1]

-

Modulation of Signaling Pathways: The anticancer effects are mediated through various signaling cascades, including the inhibition of Akt phosphorylation, a key kinase in cancer cell survival pathways.[1]

Quantitative Data: Anticancer Activity

| Compound/Extract | Cancer Cell Line | Assay | Result | Reference |

| Dammarane Sapogenins | LOVO (colon) | In vivo (nude mice) | 60% tumor inhibition at 60 mg/kg; 30% at 15 mg/kg | [2] |

| Dammarane Sapogenins | Murine Sarcoma S180 | In vivo | 36-55% tumor inhibition at 15-60 mg/kg | [1] |

| Dammarane Sapogenins | Murine Melanoma B16 | In vivo | 32-48% tumor inhibition at 15-60 mg/kg | [1] |

| Bacopaside E | MDA-MB-231, SHG-44, HCT-8, A-549, PC-3M | MTT Assay (in vitro) | Cytotoxic to all cell lines | [3] |

| Bacopaside VII | MDA-MB-231, SHG-44, HCT-8, A-549, PC-3M | MTT Assay (in vitro) | Cytotoxic to all cell lines | [3] |

| Bacopaside E | Sarcoma S180 | In vivo (mice) | 90.52% tumor inhibition at 50 µmol/kg | [3] |

| Bacopaside VII | Sarcoma S180 | In vivo (mice) | 84.13% tumor inhibition at 50 µmol/kg | [3] |

| Damulin C | HepG2 (liver) | Cytotoxicity Assay | IC50: 40 ± 0.7 µg/ml | [4] |

| Damulin D | HepG2 (liver) | Cytotoxicity Assay | IC50: 38 ± 0.5 µg/ml | [4] |

| Christinin E, F, A | A549, U87, MDA-MB-231, CT-26 | Cytotoxicity Assay | Potent activity at < 10 µg/mL | [5] |

| Compound 3b (derivative) | MCF-7 (breast) | Cytotoxicity Assay | IC50: 2.56 ± 0.09 µM | [6] |

Anti-inflammatory Activity

Dammarane-type saponins possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: These compounds have been shown to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated by blocking key signaling pathways, including the MyD88/NF-κB and STAT3 pathways.[8][9] They can also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Quantitative Data: Anti-inflammatory Activity

| Compound | Cell Line/Model | Assay | Result (IC50) | Reference |

| Compound 7 (3,4-seco-dammarane) | RAW 264.7 | NO Inhibition | 8.23 µM | [7] |

| Compound 8 (3,4-seco-dammarane) | RAW 264.7 | NO Inhibition | 11.23 µM | [7] |

| Compound 10 (3,4-seco-dammarane) | RAW 264.7 | NO Inhibition | 9.56 µM | [7] |

| Compound 11 (3,4-seco-dammarane) | RAW 264.7 | NO Inhibition | 10.11 µM | [7] |

| Gypenosides GD1, GD4, GD5 | Hep3B | IL-6-induced STAT3 inhibition | 0.27 - 0.59 µM | [10] |

Neuroprotective Effects

Dammarane-type saponins exhibit significant neuroprotective activities, suggesting their potential in the management of neurodegenerative diseases.

Mechanisms of Action:

-

Protection against Excitotoxicity: They protect neuronal cells, such as PC12 cells, from glutamate-induced damage by increasing cell viability.[11]

-

Mitochondrial Protection: Protopanaxatriol, a dammarane saponin, has been shown to reverse the collapse of mitochondrial membrane potential.[11]

-

Antioxidant Activity: These compounds enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduce levels of malondialdehyde (MDA), a marker of oxidative stress.[11][12]

-

Anti-apoptotic Effects: They modulate the expression of apoptosis-related proteins, decreasing the Bax/Bcl-2 ratio and cleaved caspase-3 levels.[11]

-

Modulation of Signaling Pathways: Neuroprotection is also achieved by inhibiting the phosphorylation of ASK1, JNK, and p38 MAPKs.[11] Furthermore, they can activate ERK, Akt, and CREB signaling pathways to prevent hypoxia-induced neural injury.

Quantitative Data: Neuroprotective Activity

| Compound/Extract | Cell Line | Model | Effect | Reference |

| 9 Dammarane Saponins | PC12 | Glutamate-induced damage | Increased cell viability from 44.6% to 59.9-91.7% | [11] |

| Protopanaxatriol | PC12 | Glutamate-induced damage | Most potent neuroprotection among 9 tested saponins | [11] |

| Panaxatriol Saponins | PC12 | 6-OHDA-induced damage | Increased cell viability by ~30% at low doses | [13] |

| Gypenosides (9 compounds) | PC12 | Hypoxia-induced damage | Significant anti-hypoxic activity | [12] |

Cardiovascular Effects

Dammarane-type saponins have demonstrated protective effects on the cardiovascular system.

Mechanisms of Action:

-

Endothelial Protection: Ginsenoside Rd (GRd) protects vascular endothelial cells from nicotine-induced injury.[1] It reverses the nicotine-induced suppression of nitric oxide (NO) production and upregulation of pro-inflammatory and pro-apoptotic proteins.[1]

-

Anti-platelet Aggregation: GRd inhibits ADP-induced platelet aggregation.[1]

-

Vasodilation: GRd also inhibits phenylephrine-induced vasoconstriction.[1]

-

Atherosclerosis Alleviation: A novel dammarane triterpenoid, CKN, has been shown to prevent the development of atherosclerosis in mice by activating the LXRα pathway, which is involved in cholesterol metabolism and inflammation.[14]

Quantitative Data: Cardiovascular Activity

| Compound | Model | Effect | Reference |

| Ginsenoside Rd | HUVECs | Reversed nicotine-induced suppression of NO production | [1] |

| Ginsenoside Rd | Rats | Reversed nicotine-induced reduction in serum NO | [1] |

| CKN | ApoE-/- mice | Reduced atherosclerotic plaque formation by 27-52% | [14] |

| DT-13 | Rat ventricular myocytes | Inhibited L-type calcium current by 14.59 - 77.13% at 0.001 - 5.0 µM/L | [15] |

Immunomodulatory Activity

Dammarane saponins can modulate the immune system, exhibiting both immunostimulatory and immunosuppressive effects depending on the context.

Mechanisms of Action:

-

Enhancement of Immune Response: Higher dosages of dammarane sapogenins can enhance the growth of spleen lymph cells and increase the activation of Natural Killer (NK) cells in tumor-bearing mice.[2]

-

Regulation of Cytokine Production: Certain saponins have been shown to stimulate the production of various cytokines, including IL-1β, TGF-β, TNF-α, IL-2, IL-4, and IFN-γ, indicating a broad-spectrum immunoregulatory effect.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Treatment: Add various concentrations of the dammarane-type saponin to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Principle: The concentration of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 12-24 hours.[17]

-

Pre-treatment: Treat the cells with various concentrations of the dammarane-type saponin for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 20-24 hours to induce NO production.[18]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) in a 96-well plate.[19]

-

Incubation: Incubate at room temperature for 10 minutes.[19]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[18][19]

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Western Blotting for Signaling Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Cell Lysis: After treatment with dammarane saponins, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Caption: Anticancer signaling pathways modulated by dammarane-type saponins.

Caption: Anti-inflammatory signaling pathway of dammarane-type saponins.

Caption: Experimental workflow for assessing anticancer activity.

References

- 1. Effects of a dammarane-type saponin, ginsenoside Rd, in nicotine-induced vascular endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dammarane Sapogenins: A novel anti-cancer drug candidate – CICTA [cicta.net]

- 3. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel dammarane saponins from Gynostemma pentaphyllum and their cytotoxic activities against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New cytotoxic dammarane type saponins from Ziziphus spina-christi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and Characterization of Dammarane-Type Saponins from Gynostemma pentaphyllum and Their Inhibitory Effects on IL-6-Induced STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dammarane-type triterpenoids from Gynostemma longipes and their protective activities on hypoxia-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hormetic effect of panaxatriol saponins confers neuroprotection in PC12 cells and zebrafish through PI3K/AKT/mTOR and AMPK/SIRT1/FOXO3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural characteristics, bioavailability and cardioprotective potential of saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchhub.com [researchhub.com]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gynosaponin I in the Regulation of Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gynosaponin I, a triterpenoid saponin, is emerging as a significant modulator of autophagy, a fundamental cellular process for degrading and recycling cellular components. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates autophagy, with a focus on its interaction with key signaling pathways. Drawing from studies on closely related saponins, this document summarizes quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the underlying signaling cascades. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in diseases where autophagy modulation is a key strategy, such as cancer and neurodegenerative disorders.

Introduction to Autophagy

Autophagy is a highly conserved catabolic process essential for cellular homeostasis. It involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled.[1][2][3][4] This process is critical for cell survival under stress conditions and plays a dual role in diseases like cancer, either promoting cell survival or inducing cell death.[5][6] The regulation of autophagy is complex, involving numerous autophagy-related genes (ATGs) and intricate signaling pathways.[1][4]

This compound and its Class: Modulators of Autophagy

This compound belongs to the saponin family, a diverse group of glycosides found in various plants.[7] Saponins, including ginsenosides from Panax ginseng and gypenosides from Gynostemma pentaphyllum, have demonstrated a wide range of pharmacological activities, including the regulation of autophagy.[1][2][8] While specific data on this compound is limited, research on analogous saponins provides a strong framework for understanding its potential mechanisms of action in autophagy regulation. These compounds have been shown to induce autophagy through various signaling pathways, highlighting their therapeutic potential in cancer, neuroprotection, and immune modulation.[1][7][9]